

Preclinical Profile of BMS-935177: A Potent and Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-935177

Cat. No.: B15576437

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) and Fc receptor (FcR) pathways, making it a compelling therapeutic target for a range of autoimmune diseases and B-cell malignancies.[1][2] **BMS-935177** is a potent and selective, reversible inhibitor of BTK.[3][4] This technical guide provides a comprehensive overview of the preclinical studies of **BMS-935177**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

In Vitro Potency and Selectivity

BMS-935177 demonstrates high potency against BTK with an IC₅₀ value of 2.8 nM in cell-free assays.[5] It exhibits good kinase selectivity, being 5- to 67-fold more selective for BTK over other Tec family kinases (TEC, BMX, ITK, and TXK).[5] Further selectivity profiling revealed that **BMS-935177** is over 50-fold more selective against the SRC family of kinases, with a remarkable 1100-fold selectivity over SRC itself.[5] Other kinases, including TRKA, HER4, TRKB, and RET, were inhibited with potencies greater than 150 nM.[5]

Table 1: In Vitro Potency and Selectivity of BMS-935177

Target	IC50 (nM)	Assay Type
BTK	2.8	Cell-free
BTK	3	Cell-free
TEC	13	Cell-free
BLK	20	Cell-free
BMX	24	Cell-free
TrkA	30	Cell-free
Ramos B cells (Ca2+ flux)	27	Cell-based
Human peripheral B cells (CD69 expression)	-	Cell-based
PBMCs (TNFα production)	14	Cell-based
Human whole blood (CD69)	550 ± 100	Cell-based
Mouse whole blood (CD69)	2060 ± 240	Cell-based

Data sourced from multiple references.[\[3\]](#)[\[5\]](#)

Cellular Activity

In cellular assays, **BMS-935177** effectively inhibits B-cell signaling. It inhibited calcium flux in human Ramos B cells with an IC50 of 27 nM and suppressed CD69 surface expression on peripheral B cells stimulated with anti-IgM and anti-IgG.[\[3\]](#)[\[5\]](#) Notably, it had no impact on CD69 expression in B cells stimulated via the CD40 receptor, highlighting its specificity for the BCR pathway.[\[3\]](#)[\[5\]](#) Furthermore, **BMS-935177** inhibited TNFα production in peripheral blood mononuclear cells (PBMCs) driven by IgG-containing immune complexes with an IC50 of 14 nM, demonstrating its activity on Fcγ receptor signaling.[\[3\]](#)[\[5\]](#)

Experimental Protocols

BTK Kinase Inhibition Assay (Cell-Free)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against BTK in a biochemical setting.[6]

- Reagents and Materials:
 - Human recombinant BTK (1 nM)
 - Fluoresceinated peptide substrate (1.5 μ M)
 - ATP (20 μ M, at the apparent K_m)
 - Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO.
 - **BMS-935177** (dissolved in DMSO at 10 mM and serially diluted)
 - 384-well V-bottom plates
 - EDTA (35 mM) for reaction termination.
 - Electrophoretic separation instrument for detection.
- Procedure:
 1. Add **BMS-935177** at various concentrations, human recombinant BTK, fluoresceinated peptide, and ATP to the wells of a 384-well plate.
 2. The final assay volume is 30 μ L.
 3. Incubate the plate at room temperature for 60 minutes.
 4. Terminate the reaction by adding 45 μ L of 35 mM EDTA to each well.
 5. Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.
 6. Measure the fluorescence at an excitation of 488 nm and an emission of 530 nm.

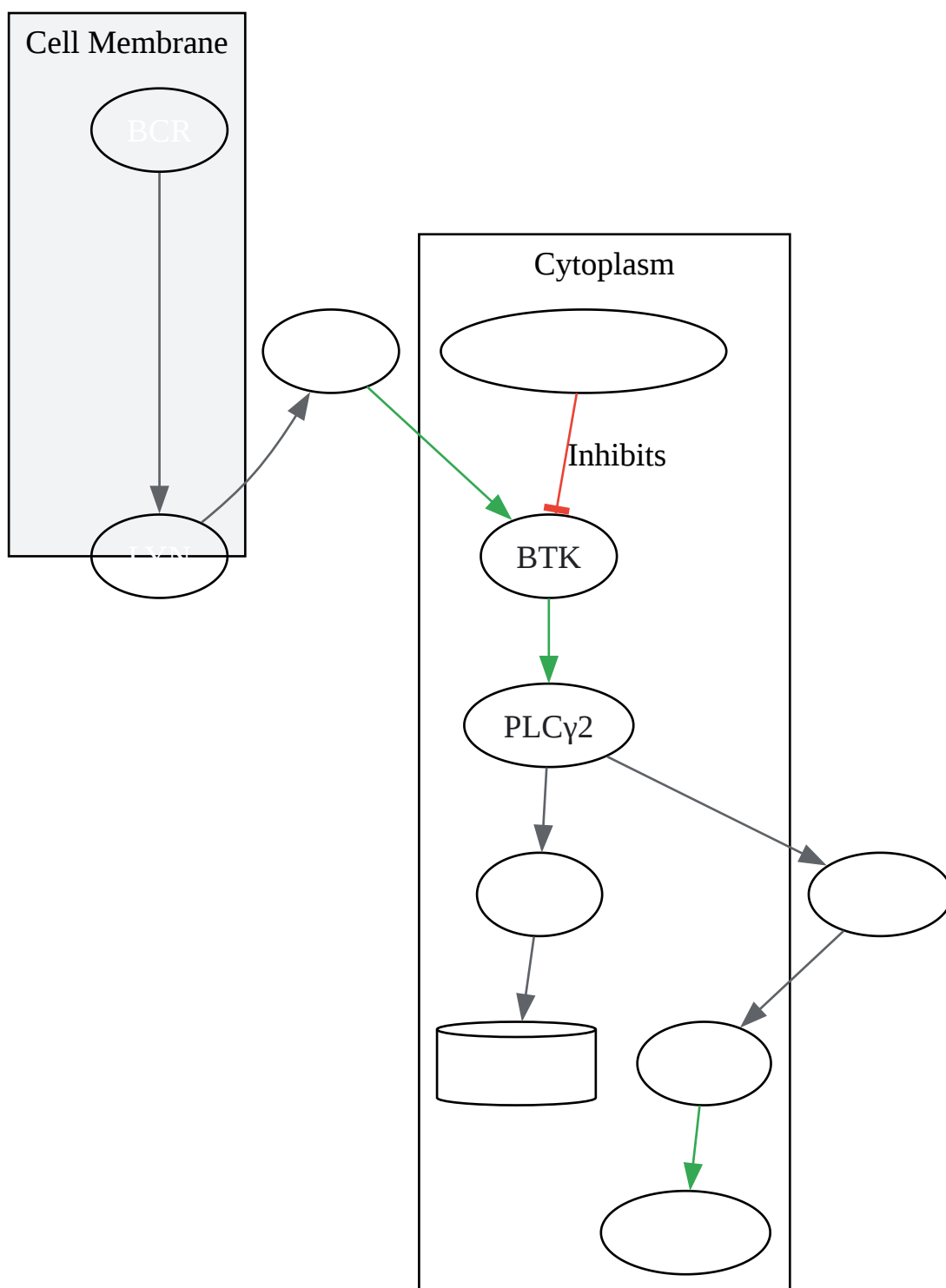
7. Calculate the percent inhibition at each concentration of **BMS-935177** and determine the IC50 value.

Ramos B-cell Calcium Flux Assay

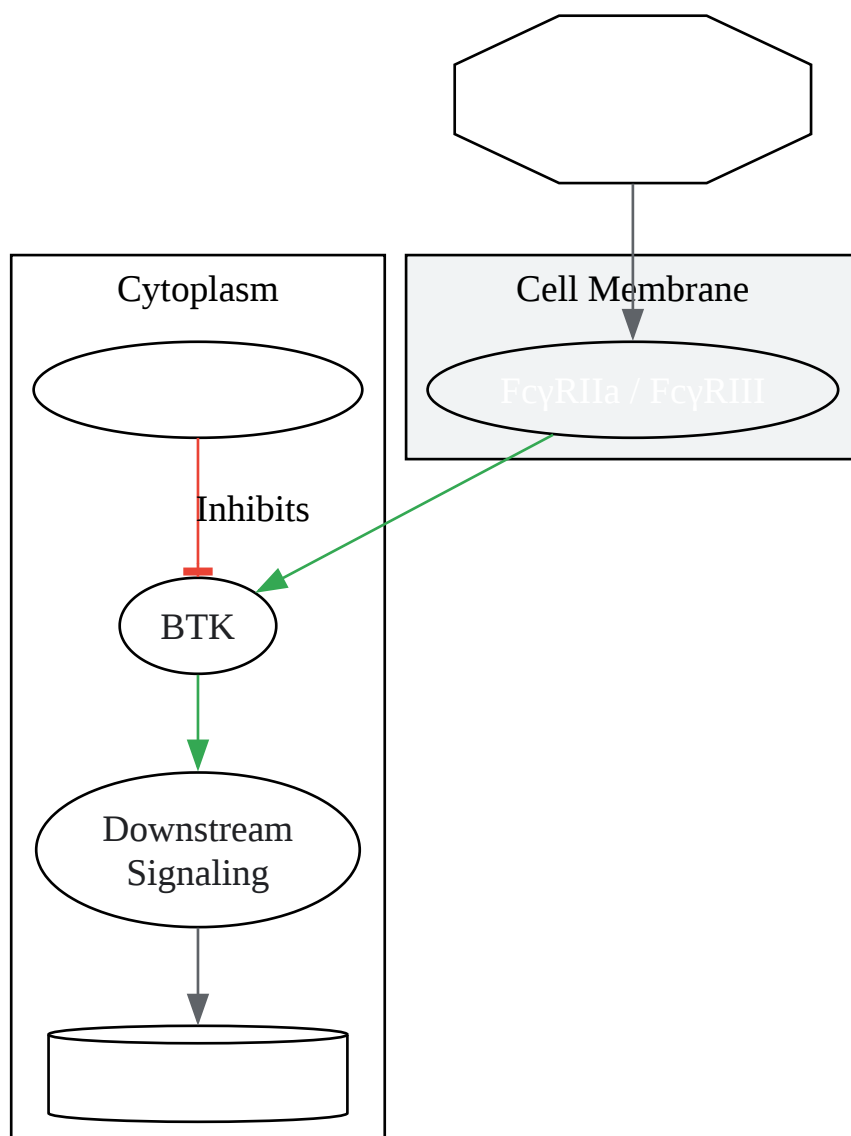
This cell-based assay measures the ability of a compound to inhibit B-cell receptor (BCR)-mediated calcium mobilization.^[6]

- Cell Line: Human Ramos B-cells.
- Stimulus: Anti-IgG.
- Procedure:
 1. Incubate Ramos B-cells with varying concentrations of **BMS-935177** for 1 hour in the dark.
 2. Stimulate the cells with anti-IgG to induce BCR signaling.
 3. Measure the resulting intracellular calcium flux using a suitable fluorescent indicator and a plate reader (e.g., FLIPR).
 4. Determine the IC50 value based on the inhibition of the calcium flux signal.

Signaling Pathways



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

In Vivo Efficacy

The in vivo efficacy of **BMS-935177** was evaluated in a mouse model of collagen-induced arthritis (CIA), a common preclinical model for rheumatoid arthritis.[3] In this model, **BMS-935177** demonstrated a dose-dependent reduction in both the severity and incidence of the disease when administered orally at doses of 10, 20, and 30 mg/kg once daily.[3] At the 10 mg/kg dose, disease severity was reduced by approximately 40% compared to the vehicle-treated group, and the number of animals exhibiting any signs of the disease was reduced by a third.[3]

Efficacy was also observed in a B-cell independent mouse model of collagen antibody-induced arthritis (CAIA).^[1]

Experimental Protocol: Mouse Collagen-Induced Arthritis (CIA) Model

This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics human rheumatoid arthritis.^{[7][8][9]}

- Animals: Genetically susceptible mouse strains (e.g., DBA/1).
- Induction of Arthritis:
 1. Primary immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA).
 2. Inject the emulsion intradermally at the base of the tail.
- Treatment:
 1. Begin daily oral dosing of **BMS-935177** (10, 20, and 30 mg/kg) or vehicle on the day of primary immunization.
- Endpoint Assessment:
 1. Monitor mice for the development and severity of paw inflammation.
 2. Clinically score the arthritis based on erythema and swelling.

Pharmacokinetics

BMS-935177 exhibits excellent oral bioavailability across multiple preclinical species, ranging from 84% to 100% in mice, rats, dogs, and cynomolgus monkeys when dosed as a solution.^[5] This is achieved despite its low aqueous solubility.^[5] The compound shows low clearance in single intravenous infusion studies.^[5] Plasma protein binding is high across all species, with less than 1% of the drug being free in human plasma.^[5]

Table 2: Pharmacokinetic Parameters of BMS-935177

Species	Dose (IV)	T1/2 (h)	Oral Bioavailability (%) (Solution)
Mouse	2 mg/kg	4.0	84 - 100
Rat	2 mg/kg	5.1	84 - 100
Dog	-	-	84 - 100
Cynomolgus Monkey	-	-	84 - 100

Data sourced from reference[5].

Conclusion

The preclinical data for **BMS-935177** demonstrate that it is a potent, selective, and orally bioavailable reversible inhibitor of BTK. It effectively blocks signaling downstream of both the B-cell receptor and Fcγ receptors, leading to significant efficacy in preclinical models of rheumatoid arthritis. These findings supported the advancement of **BMS-935177** into further clinical development.[1][10] However, it is noted that undesired side effects were observed during tolerability studies, which were potentially attributed to the presence of interconverting atropisomers.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-

3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177) - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of BMS-935177: A Potent and Reversible BTK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576437#preclinical-studies-of-bms-935177]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com